molecular formula C7H5NO4 B151974 (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde CAS No. 52661-56-0

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

Cat. No.: B151974
CAS No.: 52661-56-0
M. Wt: 167.12 g/mol
InChI Key: DXWCZMGIIFEEPU-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a chemical compound with the molecular formula C7H5NO4 It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde typically involves the nitration of furfural, a furan derivative. One common method includes the reaction of furfural with a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde . This intermediate can then be further processed to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The key steps involve nitration, followed by purification processes such as recrystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 5-Nitrofuran-2-carboxylic acid.

    Reduction: 5-Aminofuran-2-acrylaldehyde.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These intermediates can inhibit bacterial enzymes, leading to the disruption of essential metabolic processes such as protein synthesis, DNA replication, and cell wall synthesis . The compound’s ability to generate reactive species makes it effective against various pathogens.

Comparison with Similar Compounds

  • 5-Nitrofuran-2-carbaldehyde
  • 5-Nitrofuran-2-carboxylic acid
  • 2-Acetyl-5-nitrofuran

Comparison: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is unique due to its acrylaldehyde functional group, which imparts distinct reactivity compared to other nitrofuran derivatives. For instance, while 5-Nitrofuran-2-carbaldehyde is primarily used as an intermediate in organic synthesis, this compound’s acrylaldehyde group allows it to participate in additional reactions such as aldol condensations . This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWCZMGIIFEEPU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031099
Record name 5-Nitrofuryl-2-acrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52661-56-0, 1874-22-2
Record name trans-3-(5-Nitro-2-furyl)acrolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52661-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrofuryl-2-acrolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-(5-Nitro-2-furyl)acrylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052661560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitrofuryl-2-acrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-(5-nitro-2-furyl)acrylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-nitrofuran-2-acrylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
Reactant of Route 2
Reactant of Route 2
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
Reactant of Route 3
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
Reactant of Route 4
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
Reactant of Route 5
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
Reactant of Route 6
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
Customer
Q & A

Q1: What makes 5-Nitrofuran-2-acrylaldehyde a promising candidate for targeting the endoplasmic reticulum?

A1: While the provided abstracts don't delve into the specific mechanisms of action of 5-Nitrofuran-2-acrylaldehyde within the ER, they highlight its potential as a cytotoxic warhead. The research focuses on utilizing fluorinated hydrophobic rhodols as delivery vehicles for this compound. [] These rhodols exhibit exceptional brightness and specifically accumulate within the ER of living cells. [] By conjugating 5-Nitrofuran-2-acrylaldehyde to a rhodol, researchers achieved targeted delivery to the ER, resulting in cytotoxicity comparable to eeyarestatin I, a known ER stress inducer. [] This targeted approach may offer advantages over untargeted delivery by potentially minimizing off-target effects and improving efficacy.

Q2: How does the conjugation of 5-Nitrofuran-2-acrylaldehyde to a fluorinated hydrophobic rhodol affect its activity?

A2: The research demonstrates that conjugating 5-Nitrofuran-2-acrylaldehyde to a fluorinated hydrophobic rhodol significantly enhances its cytotoxic effect compared to the unconjugated compound. [] This suggests that the rhodol moiety plays a crucial role in delivering the 5-Nitrofuran-2-acrylaldehyde specifically to the ER, where it exerts its cytotoxic action. This targeted approach is particularly interesting for developing new therapeutic strategies against diseases involving ER dysfunction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.